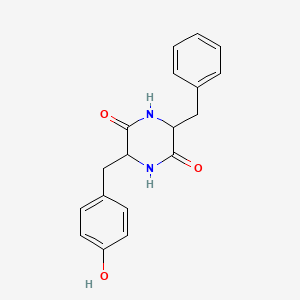

Cyclo(Tyr-Phe)

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclo(Tyr-Phe) can be synthesized through the cyclization of linear dipeptides. One common method involves the use of peptide coupling reagents to form the peptide bond between the carboxyl group of tyrosine and the amino group of phenylalanine, followed by cyclization to form the diketopiperazine ring. The reaction is typically carried out in an organic solvent such as dimethylformamide or dichloromethane, with the addition of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods: Industrial production of cyclo(Tyr-Phe) can involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of cyclic dipeptides. In SPPS, the linear dipeptide is synthesized on a solid support, and cyclization is achieved by cleaving the peptide from the resin under acidic conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclo(Tyr-Phe) undergoes various chemical reactions, including:

Oxidation: Cyclo(Tyr-Phe) can be oxidized to form quinone derivatives, which can further react with nucleophiles.

Reduction: Reduction of cyclo(Tyr-Phe) can lead to the formation of reduced diketopiperazine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions include quinone derivatives, reduced diketopiperazines, and substituted cyclic dipeptides .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

1. Building Block for Complex Molecules:

Cyclo(Tyr-Phe) serves as a fundamental building block in the synthesis of more intricate molecular structures. Its diketopiperazine ring is particularly useful in peptide chemistry, allowing researchers to explore new synthetic pathways and develop novel compounds for various applications.

2. Reaction Mechanisms:

Cyclo(Tyr-Phe) can undergo several chemical reactions, including:

- Oxidation: This process can yield quinone derivatives, which may further react with nucleophiles.

- Reduction: Reduction reactions can lead to the formation of modified diketopiperazine derivatives.

- Substitution Reactions: These occur at the aromatic rings of the constituent amino acids, resulting in diverse cyclic dipeptide derivatives.

Biological Applications

1. Neuroprotective Properties:

Research indicates that Cyclo(Tyr-Phe) exhibits neuroprotective effects against oxidative stress-induced neurodegeneration. It has been shown to activate PPAR-γ in neuronal cell lines, contributing to reduced apoptosis and improved mitochondrial function under oxidative stress conditions. This suggests potential therapeutic applications in treating neurodegenerative diseases .

2. Modulation of Biological Pathways:

Cyclo(Tyr-Phe) is being investigated for its role in modulating various biological pathways. Its structural similarities to other cyclic dipeptides allow it to interact with cellular receptors and influence signaling pathways, making it a candidate for further studies in cellular biology.

Medical Applications

1. Therapeutic Potential:

The compound has been explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Its ability to modulate biological pathways positions it as a promising candidate for drug development .

2. Antimicrobial Activity:

Cyclo(Tyr-Phe) has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents. Its efficacy against specific pathogens could be harnessed in clinical settings .

Industrial Applications

1. Material Development:

In industrial contexts, Cyclo(Tyr-Phe) is utilized as a precursor for synthesizing bioactive compounds and developing new materials with specific functional properties. Its versatility allows it to be incorporated into various formulations aimed at enhancing material performance.

2. Solid-Phase Peptide Synthesis (SPPS):

The compound is also produced using SPPS techniques, which facilitate efficient and scalable production of cyclic dipeptides. This method allows for precise control over the synthesis process, ensuring high purity and yield of Cyclo(Tyr-Phe).

Case Studies

Case Study 1: Neuroprotective Effects

A study demonstrated that Cyclo(Tyr-Phe) significantly reduced hydrogen peroxide-induced apoptosis in SH-SY5Y cells by inhibiting reactive oxygen species generation and maintaining mitochondrial integrity .

Case Study 2: Antimicrobial Activity

Research on various cyclodipeptides revealed that Cyclo(Tyr-Phe) exhibited notable antimicrobial activity against specific pathogens, indicating its potential use in developing new antibacterial agents .

Wirkmechanismus

Cyclo(Tyr-Phe) can be compared with other cyclic dipeptides such as cyclo(glycine-phenylalanine), cyclo(tryptophan-tyrosine), and cyclo(tryptophan-tryptophan). These compounds share similar structural features but differ in their biological activities and chemical properties. For example, cyclo(tryptophan-tyrosine) exhibits stronger antioxidant properties, while cyclo(glycine-phenylalanine) is more stable under acidic conditions .

Vergleich Mit ähnlichen Verbindungen

- Cyclo(glycine-phenylalanine)

- Cyclo(tryptophan-tyrosine)

- Cyclo(tryptophan-tryptophan)

- Cyclo(proline-phenylalanine)

- Cyclo(leucine-phenylalanine)

Cyclo(Tyr-Phe) stands out due to its unique combination of biological activities and chemical stability, making it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

Cyclo(Tyr-Phe) is a cyclic dipeptide composed of the amino acids tyrosine (Tyr) and phenylalanine (Phe). This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including potential anticancer, antibacterial, and antioxidant properties. This article synthesizes current research findings on the biological activity of Cyclo(Tyr-Phe), highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Anticancer Properties

Recent studies have demonstrated that Cyclo(Tyr-Phe) exhibits significant anticancer activity. For instance, a study evaluated the effects of Cyclo(Tyr-Phe) on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results indicated that Cyclo(Tyr-Phe) inhibited cell growth in a dose-dependent manner, with IC50 values reported as follows:

| Cell Line | IC50 Value (mM) |

|---|---|

| HeLa | 4.20 ± 1.10 |

| MCF-7 | 3.50 ± 0.85 |

| HT-29 | 5.00 ± 1.25 |

These findings suggest that Cyclo(Tyr-Phe) may induce apoptosis in cancer cells, as evidenced by morphological changes and increased apoptotic markers observed through fluorescence microscopy and flow cytometry assays .

Antibacterial Activity

Cyclo(Tyr-Phe) has also shown promising antibacterial activity against various pathogens. In vitro studies assessed its efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that Cyclo(Tyr-Phe) possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant activity of Cyclo(Tyr-Phe) was evaluated using various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated a strong ability to scavenge free radicals, with results indicating an IC50 value of approximately 150 µM in the DPPH assay. This suggests that Cyclo(Tyr-Phe) may help mitigate oxidative stress-related damage in biological systems .

The mechanisms underlying the biological activities of Cyclo(Tyr-Phe) are still being elucidated. Preliminary studies suggest that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. For instance, it appears to modulate the expression of key proteins associated with apoptosis, such as caspases and Bcl-2 family members . Additionally, its ability to inhibit bacterial growth may involve disruption of bacterial cell membranes or interference with metabolic processes critical for bacterial survival .

Case Study 1: Cancer Cell Lines

A controlled study investigated the effects of Cyclo(Tyr-Phe) on MCF-7 breast cancer cells. Treatment with varying concentrations over 72 hours resulted in a significant reduction in cell viability compared to untreated controls. Apoptotic markers were significantly elevated, indicating that Cyclo(Tyr-Phe) induces programmed cell death in these cells.

Case Study 2: Antibacterial Efficacy

In another study focused on its antibacterial properties, Cyclo(Tyr-Phe) was tested against clinical isolates of Staphylococcus aureus. The compound effectively inhibited growth at concentrations achievable in human serum, suggesting potential therapeutic applications for treating infections caused by resistant strains.

Eigenschaften

IUPAC Name |

3-benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-14-8-6-13(7-9-14)11-16-18(23)19-15(17(22)20-16)10-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11H2,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWVBLRIPRGGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346099 | |

| Record name | 3-Benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5147-17-1 | |

| Record name | 3-Benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.